An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1-aminocyclohexyl)acetate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1-aminocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1-aminocyclohexyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the anticonvulsant and analgesic drug, gabapentin. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a plausible synthetic pathway. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported data with predicted values and established chemical principles to offer a thorough resource for professionals in research and drug development.
Chemical Identity and Structure
Methyl 2-(1-aminocyclohexyl)acetate is a substituted amino acid ester. The structure consists of a cyclohexane ring with an amino group and an acetic acid methyl ester group attached to the same carbon atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate |
| CAS Number | 178242-64-3[1] |
| Molecular Formula | C₉H₁₇NO₂[1] |
| SMILES | COC(=O)CC1(CCCCC1)N[1] |
| InChI | InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |
Physicochemical Properties
Detailed experimental physicochemical data for Methyl 2-(1-aminocyclohexyl)acetate is not extensively reported. The following table summarizes available and computed data. It is important to note that some values are predicted and should be confirmed experimentally.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol [1] | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 1.2111 | ChemScene[1] |
| Hydrogen Bond Donors | 1[1] | ChemScene[1] |
| Hydrogen Bond Acceptors | 3[1] | ChemScene[1] |
| Rotatable Bonds | 2[1] | ChemScene[1] |
| Purity (typical) | ≥98% | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |
The hydrochloride salt of this compound, Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS No. 1016258-17-5), is also commercially available and has a molecular weight of 207.7 g/mol .
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 2-(1-aminocyclohexyl)acetate is not explicitly available in the searched literature, a plausible and widely recognized synthetic route for α-amino acids and their derivatives is the Strecker synthesis. This method offers a straightforward approach starting from a ketone.
Plausible Synthetic Workflow: Modified Strecker Synthesis
A logical synthesis of Methyl 2-(1-aminocyclohexyl)acetate can be envisioned via a two-step process starting from cyclohexanone.
Caption: Plausible synthetic workflow for Methyl 2-(1-aminocyclohexyl)acetate.
Detailed Methodologies
Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile
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Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Reagent Addition: Cyclohexanone is added to the ammonium chloride solution. Subsequently, an aqueous solution of potassium cyanide is added dropwise to the stirring mixture. The reaction is typically carried out at or below room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the cyclohexanone spot.
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Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexane-1-carbonitrile.
Step 2: Hydrolysis of the Aminonitrile and Esterification
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Hydrolysis: The crude aminonitrile is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. For instance, refluxing with concentrated hydrochloric acid would yield 1-aminocyclohexane-1-carboxylic acid hydrochloride.
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Esterification (Fischer Esterification): The resulting amino acid is then esterified. The amino acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The final product, Methyl 2-(1-aminocyclohexyl)acetate, can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic Data (Expected)
Table 3: Predicted Spectroscopic Features
| Spectroscopy | Key Expected Signals |
| ¹H-NMR | - Singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.- Multiplets for the cyclohexyl protons (-CH₂-) in the range of 1.2-1.8 ppm.- Singlet for the acetate methylene protons (-CH₂COOCH₃).- Broad singlet for the amine protons (-NH₂), which is D₂O exchangeable. |
| ¹³C-NMR | - Signal for the ester carbonyl carbon (~170-175 ppm).- Signal for the quaternary carbon of the cyclohexane ring attached to the amino and acetate groups.- Signal for the methyl ester carbon (~50-55 ppm).- Signals for the cyclohexyl carbons. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aliphatic groups (~2850-2950 cm⁻¹).- C=O stretching of the ester group (~1730-1750 cm⁻¹).- C-O stretching of the ester (~1150-1250 cm⁻¹).- N-H bending of the primary amine (~1600 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 171.- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and cleavage of the cyclohexane ring. |
Role in Drug Development
Methyl 2-(1-aminocyclohexyl)acetate is a crucial intermediate in the synthesis of gabapentin, a widely used pharmaceutical for treating epilepsy and neuropathic pain. The logical relationship of its application is illustrated below.
Caption: Role of Methyl 2-(1-aminocyclohexyl)acetate in drug development.
The synthesis of gabapentin from its corresponding ester intermediate typically involves a Hofmann rearrangement of an amide derivative, which is a standard method for converting amides to amines with one less carbon atom.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place. As indicated by suppliers, storage at 2-8°C is recommended.
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Hazards: The compound contains an amino group and an ester functional group. It may be irritating to the eyes, skin, and respiratory system. The toxicological properties have not been thoroughly investigated.
Conclusion
Methyl 2-(1-aminocyclohexyl)acetate is a compound of significant interest in medicinal chemistry due to its role as a key building block for gabapentin. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of its known characteristics and a scientifically sound basis for its synthesis and handling. Further experimental investigation is warranted to fully characterize this important pharmaceutical intermediate.

